molecular formula C10H15NO2S B7465057 N-[(2-methylphenyl)methyl]ethanesulfonamide

N-[(2-methylphenyl)methyl]ethanesulfonamide

Cat. No. B7465057
M. Wt: 213.30 g/mol
InChI Key: BUACFEVHEKMZNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-methylphenyl)methyl]ethanesulfonamide, also known as Efaroxan, is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline powder that is soluble in water and ethanol. Efaroxan has been widely studied for its potential therapeutic applications in various medical conditions, including diabetes, hypertension, and neuropathic pain.

Mechanism of Action

N-[(2-methylphenyl)methyl]ethanesulfonamide acts as an antagonist at the alpha-2 adrenergic receptors, which are found in various tissues throughout the body. By blocking these receptors, N-[(2-methylphenyl)methyl]ethanesulfonamide can exert its therapeutic effects, such as reducing blood pressure and relieving pain.
Biochemical and Physiological Effects:
N-[(2-methylphenyl)methyl]ethanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. It has also been shown to have antioxidant properties and to protect against oxidative stress-induced damage in various tissues.

Advantages and Limitations for Lab Experiments

N-[(2-methylphenyl)methyl]ethanesulfonamide has several advantages for use in lab experiments. It is a well-characterized compound with established synthesis methods, making it readily available for use in research. It has also been extensively studied for its pharmacological properties, making it a valuable tool for investigating the role of alpha-2 adrenergic receptors in various physiological processes.
However, there are also limitations to the use of N-[(2-methylphenyl)methyl]ethanesulfonamide in lab experiments. It has been shown to have off-target effects on other receptors, which can complicate the interpretation of results. Additionally, its effects can be dose-dependent, which can make it difficult to establish optimal experimental conditions.

Future Directions

There are several potential future directions for research on N-[(2-methylphenyl)methyl]ethanesulfonamide. One area of interest is its potential use in the treatment of diabetes, as it has been shown to improve glucose tolerance in animal models. Another area of interest is its potential use in the treatment of neuropathic pain, as it has been shown to block the alpha-2 adrenergic receptors in the spinal cord. Additionally, further studies are needed to better understand the off-target effects of N-[(2-methylphenyl)methyl]ethanesulfonamide and to develop more specific alpha-2 adrenergic receptor antagonists.

Synthesis Methods

N-[(2-methylphenyl)methyl]ethanesulfonamide can be synthesized through a multistep process involving the reaction of 2-methylbenzylamine with ethyl chloroacetate, followed by the hydrolysis of the resulting ethyl ester to form the corresponding carboxylic acid. The carboxylic acid is then reacted with sulfamic acid to form N-[(2-methylphenyl)methyl]ethanesulfonamide.

Scientific Research Applications

N-[(2-methylphenyl)methyl]ethanesulfonamide has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have antihypertensive effects by blocking the alpha-2 adrenergic receptors in the peripheral vasculature. It has also been studied for its potential use in the treatment of neuropathic pain, as it has been shown to block the alpha-2 adrenergic receptors in the spinal cord.

properties

IUPAC Name

N-[(2-methylphenyl)methyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-3-14(12,13)11-8-10-7-5-4-6-9(10)2/h4-7,11H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUACFEVHEKMZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methylphenyl)methyl]ethanesulfonamide

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